molecular formula C4H9BrO B8406235 3-Bromobutan-1-ol

3-Bromobutan-1-ol

Cat. No.: B8406235
M. Wt: 153.02 g/mol
InChI Key: ZVWPDURJKLPNAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromobutan-1-ol is an organic compound with the molecular formula C4H9BrO It is a brominated alcohol, where a bromine atom is attached to the third carbon of a butanol molecule

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromobutan-1-ol can be synthesized through the bromination of 1-butanol. This process typically involves the use of hydrobromic acid (HBr) or phosphorus tribromide (PBr3) as brominating agents. The reaction proceeds via an S_N2 mechanism, where the hydroxyl group of 1-butanol is replaced by a bromine atom .

Industrial Production Methods: In an industrial setting, the preparation of this compound often involves the reaction of 1-butanol with a mixture of sulfuric acid and sodium bromide. The sulfuric acid protonates the hydroxyl group, making it a better leaving group, while the sodium bromide provides the bromide ion for substitution .

Chemical Reactions Analysis

Types of Reactions: 3-Bromobutan-1-ol undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, to form 1-butanol.

    Oxidation: The alcohol group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromine atom can be reduced to form butanol.

Common Reagents and Conditions:

Major Products:

    Nucleophilic Substitution: 1-Butanol

    Oxidation: Butanal or butanoic acid

    Reduction: Butanol

Scientific Research Applications

3-Bromobutan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromobutan-1-ol primarily involves nucleophilic substitution reactions. The bromine atom, being a good leaving group, is replaced by nucleophiles, leading to the formation of various products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

    1-Bromo-2-butanol: Similar structure but with the bromine atom on the second carbon.

    2-Bromo-1-butanol: Bromine atom on the first carbon.

    4-Bromo-1-butanol: Bromine atom on the fourth carbon.

Uniqueness: 3-Bromobutan-1-ol is unique due to its specific positioning of the bromine atom on the third carbon, which influences its reactivity and the types of reactions it can undergo. This positional isomerism allows for different chemical behavior compared to its isomers .

Properties

Molecular Formula

C4H9BrO

Molecular Weight

153.02 g/mol

IUPAC Name

3-bromobutan-1-ol

InChI

InChI=1S/C4H9BrO/c1-4(5)2-3-6/h4,6H,2-3H2,1H3

InChI Key

ZVWPDURJKLPNAL-UHFFFAOYSA-N

Canonical SMILES

CC(CCO)Br

Origin of Product

United States

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